molecular formula C14H18O3 B15299380 1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid

1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid

Katalognummer: B15299380
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: DATZVOLBLMFUII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.2643 g/mol This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxymethyl-substituted phenyl group

Vorbereitungsmethoden

The synthesis of 1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid: Similar structure but lacks the methoxymethyl group.

    1-(4-Isobutoxyphenyl)cyclopentane-1-carboxylic acid: Contains an isobutoxy group instead of a methoxymethyl group. These compounds share some chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-[4-(methoxymethyl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-17-10-11-4-6-12(7-5-11)14(13(15)16)8-2-3-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16)

InChI-Schlüssel

DATZVOLBLMFUII-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=C(C=C1)C2(CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.